molecular formula C11H17ClN2O B6249547 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide CAS No. 2758002-84-3

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide

Cat. No. B6249547
CAS RN: 2758002-84-3
M. Wt: 228.7
InChI Key:
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Description

2-Chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide (2-CNCCA) is an organic compound that has been widely used in scientific research in the past few decades. It is a cyclic amide that is typically used as a reagent for the synthesis of various compounds. This compound has been studied extensively due to its unique properties and applications in the laboratory.

Scientific Research Applications

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and heterocycles. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs. Additionally, 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide has been used in the synthesis of various polymers, such as polyurethanes, polyacrylates, and polyesters.

Mechanism of Action

The mechanism of action for 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is not fully understood. However, it is believed that the compound acts as a catalyst for various reactions by forming a complex with the reactants. This complex then undergoes a series of reactions, resulting in the formation of the desired product.
Biochemical and Physiological Effects
2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide has been studied extensively in terms of its biochemical and physiological effects. Studies have shown that the compound can act as an antioxidant, which helps to protect cells from oxidative damage. Additionally, 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide has been shown to have anti-inflammatory and anti-cancer activity.

Advantages and Limitations for Lab Experiments

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of using 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, the compound can be used in a variety of reactions, making it a versatile reagent for laboratory experiments. However, there are some limitations to using 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide. For example, the compound is highly toxic and should be handled with caution. Additionally, the compound can be difficult to purify, which can lead to impurities in the final product.

Future Directions

There are several potential future directions for 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide. One potential direction is to further explore the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide in the synthesis of pharmaceuticals and polymers. Furthermore, research could be done to develop methods for the purification of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide, which would make it easier to use in laboratory experiments. Finally, research could be done to explore the potential toxicity of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide, which would help to ensure the safety of laboratory personnel.

Synthesis Methods

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is typically synthesized through a series of reactions. The first step is the reaction between cyclohexanone and ethyl cyanoacetate, which produces a cyclohexylcyanoacetate intermediate. This intermediate is then treated with hydrochloric acid, which results in the formation of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide. This reaction is typically carried out in aqueous solution at a temperature of between 50-60°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide involves the reaction of cyclohexylamine with chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide, which is then reacted with sodium cyanide to form N-cyclohexyl-2-chloro-N-(1-cyanoethyl)acetamide. This intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "Cyclohexylamine", "Chloroacetyl chloride", "Sodium cyanide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexylamine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-cyclohexyl-2-chloroacetamide.", "Step 2: N-cyclohexyl-2-chloroacetamide is then reacted with sodium cyanide in the presence of a solvent such as DMF to form N-cyclohexyl-2-chloro-N-(1-cyanoethyl)acetamide.", "Step 3: The intermediate N-cyclohexyl-2-chloro-N-(1-cyanoethyl)acetamide is then treated with hydrochloric acid to yield the final product, 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide." ] }

CAS RN

2758002-84-3

Product Name

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide

Molecular Formula

C11H17ClN2O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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